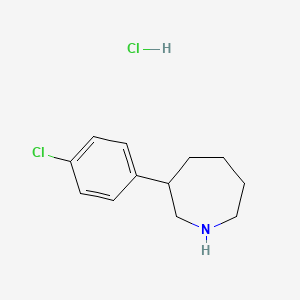

3-(4-Chlorophenyl)azepane hydrochloride

CAS No.: 1421509-52-5

Cat. No.: VC2727517

Molecular Formula: C12H17Cl2N

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421509-52-5 |

|---|---|

| Molecular Formula | C12H17Cl2N |

| Molecular Weight | 246.17 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)azepane;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H |

| Standard InChI Key | CBDFFZKDANHGGL-UHFFFAOYSA-N |

| SMILES | C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Composition

3-(4-Chlorophenyl)azepane hydrochloride features a seven-membered azepane ring with a 4-chlorophenyl group attached at the 3-position. The nitrogen atom in the azepane ring is protonated and paired with a chloride counterion, forming the hydrochloride salt. This structure gives the compound specific chemical and physical properties that make it useful in various synthetic applications.

Chemical Identifiers

The compound can be identified and represented through several chemical notations that provide precise structural information:

-

Molecular Formula: C12H17Cl2N (as the hydrochloride salt)

-

SMILES: C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl

-

InChI: InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H

-

InChIKey: CBDFFZKDANHGGL-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 3-(4-Chlorophenyl)azepane hydrochloride are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.17 g/mol | |

| CAS Number | 1421509-52-5 | |

| Base Compound Formula | C12H16ClN | |

| Salt Formula | C12H17Cl2N | |

| PubChem Compound ID | 71779099 |

Spectroscopic Properties

For analytical purposes, the predicted collision cross section (CCS) values for various adducts of the base compound (3-(4-chlorophenyl)azepane) are valuable for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 210.10440 | 145.2 |

| [M+Na]+ | 232.08634 | 156.9 |

| [M+NH4]+ | 227.13094 | 154.0 |

| [M+K]+ | 248.06028 | 150.3 |

| [M-H]- | 208.08984 | 148.9 |

| [M+Na-2H]- | 230.07179 | 153.1 |

| [M]+ | 209.09657 | 148.2 |

| [M]- | 209.09767 | 148.2 |

Applications and Uses

Synthetic Chemistry Applications

3-(4-Chlorophenyl)azepane hydrochloride is primarily used as a building block in organic synthesis. Its particular structure makes it suitable for constructing more complex molecules, especially those with potential biological activity. The compound's reactivity is determined by its functional groups, including the chlorophenyl moiety and the nitrogen-containing azepane ring, which provide multiple sites for chemical transformations.

Structural Relationship to Biologically Active Compounds

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of azepane derivatives provide valuable insights into how structural modifications might affect biological activity. Research on related compounds has shown that substitution patterns on aromatic rings can significantly influence antimicrobial efficacy . For instance, compounds with 4-chlorophenyl substitutions (similar to our target compound) have demonstrated varying degrees of activity against bacterial pathogens, depending on additional functional groups present in the molecule.

Research Limitations and Future Directions

Current Research Gaps

The available search results reveal limited specific research focused directly on 3-(4-Chlorophenyl)azepane hydrochloride. This gap in the literature indicates potential opportunities for further investigation into the compound's properties, synthesis optimization, and potential applications. Comparative studies with structurally related compounds could provide valuable insights into structure-activity relationships and potential biological activities.

Future Research Opportunities

Future research directions for 3-(4-Chlorophenyl)azepane hydrochloride might include:

-

Development of efficient synthetic routes with improved yields and purity

-

Comprehensive characterization of physical, chemical, and spectroscopic properties

-

Evaluation of biological activities, particularly antimicrobial and antipsychotic potential

-

Investigation of structure-activity relationships through systematic modification of the basic structure

-

Exploration of potential applications in medicinal chemistry and drug development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume